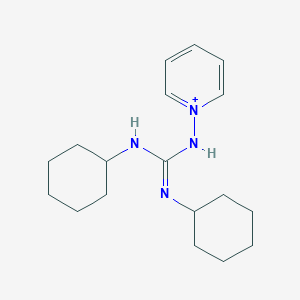

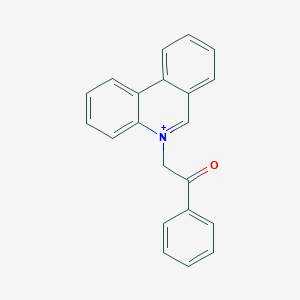

![molecular formula C16H17NO5S B280670 2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid, commonly known as Tanespimycin, is a synthetic compound that belongs to the family of benzoic acids. It is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone that is involved in protein folding, stability, and degradation. Tanespimycin has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Mecanismo De Acción

Tanespimycin exerts its pharmacological effects by inhibiting the function of 2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid, a molecular chaperone that is involved in protein folding, stability, and degradation. This compound is essential for the stability and activity of many oncogenic proteins, including kinases, transcription factors, and steroid hormone receptors. By inhibiting this compound, Tanespimycin destabilizes these oncogenic proteins and promotes their degradation by the proteasome, leading to the inhibition of cancer cell growth and survival.

In addition to its effects on oncogenic proteins, Tanespimycin also inhibits the activation of NF-κB, a transcription factor that regulates the expression of many genes involved in inflammation. By inhibiting NF-κB activation, Tanespimycin reduces the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation.

Biochemical and Physiological Effects:

Tanespimycin has been shown to have several biochemical and physiological effects in preclinical models and clinical trials. In cancer, Tanespimycin inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation, Tanespimycin reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the infiltration of immune cells into inflamed tissues. In neurodegenerative diseases, Tanespimycin protects neurons from oxidative stress and protein misfolding, and improves cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tanespimycin has several advantages for lab experiments. It is a potent and selective inhibitor of 2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid, which makes it a valuable tool for studying the function of this compound and its role in disease. Tanespimycin is also well-tolerated and has a favorable pharmacokinetic profile, which makes it suitable for in vivo experiments.

However, Tanespimycin also has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Tanespimycin is also a relatively expensive compound, which may limit its use in some labs.

Direcciones Futuras

There are several future directions for the research on Tanespimycin. One direction is the development of more potent and selective 2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid inhibitors that can overcome the limitations of Tanespimycin. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitors, which can help to improve the efficacy of these drugs. In addition, the potential applications of Tanespimycin in other diseases, such as infectious diseases and metabolic disorders, should be explored. Finally, the safety and efficacy of Tanespimycin in combination with other drugs should be investigated, as combination therapy may improve the therapeutic outcomes of cancer and other diseases.

Métodos De Síntesis

Tanespimycin is synthesized from 2-hydroxy-4-nitrobenzoic acid through a series of chemical reactions. The nitro group is reduced to an amine group, and then the amine group is protected by a sulfonyl group. The protected amine is then reacted with 2,4,5-trimethylphenyl isocyanate to form the final product, Tanespimycin.

Aplicaciones Científicas De Investigación

Tanespimycin has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, Tanespimycin has been shown to inhibit the growth and survival of cancer cells by disrupting the function of 2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid, which is essential for the stability and activity of many oncogenic proteins. Tanespimycin has been tested in clinical trials for the treatment of various types of cancer, including breast cancer, prostate cancer, and multiple myeloma.

In inflammation, Tanespimycin has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many genes involved in inflammation. Tanespimycin has been tested in preclinical models of rheumatoid arthritis and inflammatory bowel disease.

In neurodegenerative diseases, Tanespimycin has been shown to protect neurons from oxidative stress and protein misfolding, which are common features of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Tanespimycin has been tested in preclinical models of these diseases.

Propiedades

Fórmula molecular |

C16H17NO5S |

|---|---|

Peso molecular |

335.4 g/mol |

Nombre IUPAC |

2-hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |

InChI |

InChI=1S/C16H17NO5S/c1-9-6-11(3)15(7-10(9)2)23(21,22)17-12-4-5-13(16(19)20)14(18)8-12/h4-8,17-18H,1-3H3,(H,19,20) |

Clave InChI |

YOPLEZYKGVFRAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C |

SMILES canónico |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

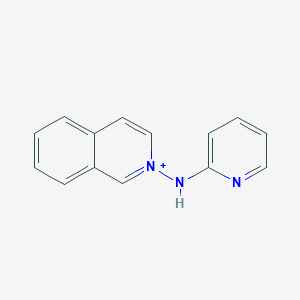

![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)

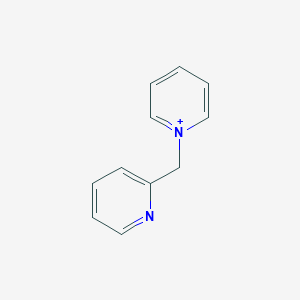

![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)

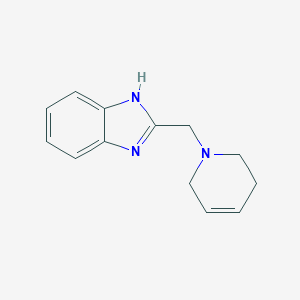

![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)

![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)

![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)

![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)

![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)

![Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280603.png)

![2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280605.png)